molecular formula C14H8O4 B8546396 9-Oxoxanthene-4-carboxylic acid

9-Oxoxanthene-4-carboxylic acid

Cat. No.: B8546396
M. Wt: 240.21 g/mol
InChI Key: OCRPZVVAUXUZID-UHFFFAOYSA-N
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Description

9-Oxoxanthene-4-carboxylic acid (CAS: N/A; PubChem ID: 410100) is a xanthene derivative characterized by a tricyclic aromatic system comprising two benzene rings bridged by an oxygen atom, with a ketone group at position 9 and a carboxylic acid substituent at position 4 (Figure 1). Its molecular formula is C₁₄H₈O₄, with a molecular weight of 240.21 g/mol .

Properties

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

9-oxoxanthene-4-carboxylic acid

InChI

InChI=1S/C14H8O4/c15-12-8-4-1-2-7-11(8)18-13-9(12)5-3-6-10(13)14(16)17/h1-7H,(H,16,17)

InChI Key

OCRPZVVAUXUZID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of 9-Oxoxanthene Carboxylic Acids

The xanthene backbone allows substitution at positions 1-, 2-, 3-, and 4-, yielding isomers with distinct properties (Table 1).

Property 4-Carboxylic Acid 2-Carboxylic Acid (CAS: 40274-67-7) 1-/3-Carboxylic Acids
Molecular Formula C₁₄H₈O₄ C₁₄H₈O₄ C₁₄H₈O₄
Synthesis Ullmann coupling Similar methods Ullmann coupling
Hazards Not reported Acute toxicity (H302), skin irritation (H315) No data available
Applications Research (potential dyes) Laboratory chemical synthesis Unspecified

Key Observations :

  • Toxicity : The 2-carboxylic acid isomer exhibits acute oral toxicity (H302) and skin irritation (H315), highlighting the impact of substituent position on safety .
  • Reactivity : All isomers share similar synthesis routes, but the 4-carboxylic acid’s electronic structure (due to para-substitution) may influence its chemical behavior.

Heteroatom Variants: Thioxanthene Analogs

Replacing the bridging oxygen in xanthene with sulfur yields thioxanthene derivatives (Table 2).

Property 9-Oxoxanthene-4-Carboxylic Acid 9-Oxothioxanthene-4-Carboxylic Acid (CAS: 51762-88-0)
Bridging Atom Oxygen Sulfur
Molecular Formula C₁₄H₈O₄ C₁₃H₈O₃S
Applications Research (speculative) Pharmaceuticals, organic electronics
Electronic Properties Moderate polarity Higher polarizability due to sulfur’s electronegativity

Key Observations :

  • Sulfur’s Role : Thioxanthenes exhibit enhanced electron-withdrawing effects, making them suitable for optoelectronic materials .
  • Structural Diversity : Thioxanthene derivatives include multiple positional isomers (e.g., 3-, 4-carboxylic acids), expanding their utility in drug design .

Fluorene-Based Analogs

Fluorene derivatives, such as 9-oxo-9H-fluorene-4-carboxylic acid (CAS: 6223-83-2), replace xanthene’s oxygen bridge with a CH₂ group (Table 3).

Property 9-Oxoxanthene-4-Carboxylic Acid 9-Oxofluorene-4-Carboxylic Acid
Core Structure Oxygen-bridged xanthene CH₂-bridged fluorene
Applications Speculative (dyes, semiconductors) Organic semiconductors, fluorescent dyes
Reactivity Electron-rich due to oxygen Higher rigidity due to CH₂ bridge

Key Observations :

  • Rigidity vs. Reactivity : Fluorene’s CH₂ bridge increases structural rigidity, favoring applications in stable semiconductor materials .

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